molecular formula C17H16ClN3O2 B2728107 (E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenylacetamide CAS No. 391883-82-2

(E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenylacetamide

Cat. No.: B2728107
CAS No.: 391883-82-2
M. Wt: 329.78
InChI Key: QIGWLXQUULXXLW-RGVLZGJSSA-N
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Description

(E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenylacetamide is a hydrazone derivative Hydrazones are compounds characterized by the presence of the azomethine group (–C=N–) and are known for their biological and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenylacetamide typically involves the condensation of an aromatic aldehyde with a hydrazine derivative. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC). After completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azomethine group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects due to its structural similarity to bioactive molecules.

    Industry: Utilized in the development of dyes and liquid crystals.

Mechanism of Action

The mechanism of action of (E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenylacetamide involves its interaction with biological targets. The azomethine group (–C=N–) is believed to play a crucial role in its biological activity. The compound can interact with enzymes and proteins, potentially inhibiting their function or altering their activity. Molecular docking studies have shown that hydrazone derivatives can bind to specific protein targets, affecting their biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Phenyl thiazole hydrazones: These compounds share structural similarities with (E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenylacetamide and exhibit similar biological activities.

    Schiff bases: These compounds also contain the azomethine group and are known for their diverse biological properties.

Uniqueness

This compound is unique due to its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to other hydrazone derivatives .

Properties

IUPAC Name

N-[2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c18-15-8-6-14(7-9-15)11-20-21-17(23)12-19-16(22)10-13-4-2-1-3-5-13/h1-9,11H,10,12H2,(H,19,22)(H,21,23)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGWLXQUULXXLW-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC(=O)NN=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101323953
Record name N-[2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779597
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

391883-82-2
Record name N-[2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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